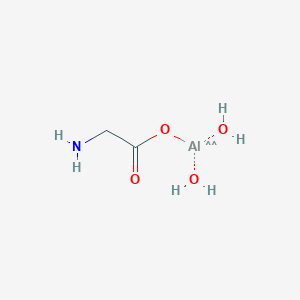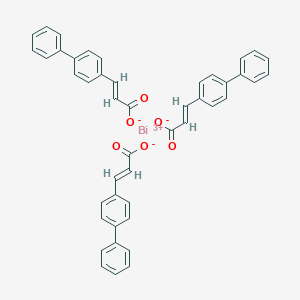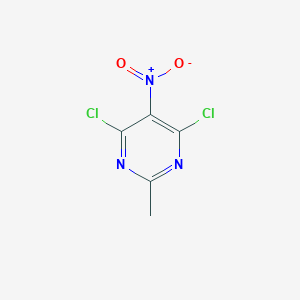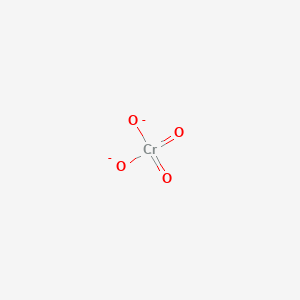
二硼化五钨 (W2B5)
描述
Tungsten boride (W2B5) is a compound composed of tungsten and boron. It is known for its exceptional hardness, high melting point, and chemical stability. These properties make it an attractive material for various industrial applications, especially in environments that demand high wear resistance and thermal stability .
科学研究应用
Tungsten boride (W2B5) has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Electrochemistry: Tungsten boride is employed in electrochemical applications due to its excellent conductivity and stability.
Materials Science: It is used to enhance the mechanical properties of composite materials, such as improving wear resistance and hardness.
High-Temperature Applications: Tungsten boride is used in high-temperature environments, such as crucibles and ingot molds for precision metallurgy.
作用机制
Target of Action
Tungsten boride (W2B5) is primarily targeted for its remarkable mechanical properties . It is extensively studied for its phase stability and mechanical properties, including hardness and elasticity . The compound’s primary targets are applications that require high hardness and modulus of elasticity .
Mode of Action
Tungsten boride (W2B5) interacts with its targets through its inherent physical properties. Its high hardness and modulus of elasticity make it suitable for applications that require resistance to deformation, wear, and tear .
Biochemical Pathways
For example, it has been used to improve the thermoelectric properties of B4C ceramics and the electrical conductivity, wear and oxidation resistance, flexural strength, and fracture toughness of carbon composites .
Result of Action
The molecular and cellular effects of tungsten boride (W2B5) action are primarily physical. Its high hardness and modulus of elasticity can enhance the performance of materials in various applications. For instance, it has been used to increase the wear resistance of carbon composites against steel bearings .
Action Environment
The action, efficacy, and stability of tungsten boride (W2B5) can be influenced by environmental factors such as temperature and pressure . For example, the formation of different tungsten borides was initiated at different temperatures depending on the excess of tungsten or boron content . Furthermore, the phase stability of tungsten borides, including W2B5, can change under different pressures .
准备方法
Synthetic Routes and Reaction Conditions: Tungsten boride (W2B5) can be synthesized through several methods:
Mechanochemical Synthesis: This method involves the reaction of tungsten dioxide (WO2.72), boron trioxide (B2O3), and magnesium (Mg) powders.
Solid-State Reaction: Tungsten and amorphous boron powders are mixed and treated at high temperatures (800 to 1550°C) in an argon atmosphere.
Industrial Production Methods: Industrial production of tungsten boride typically involves high-temperature reactions and metallothermic reduction processes. These methods ensure the production of tungsten boride with high purity and desired particle sizes .
Types of Reactions:
Oxidation: Tungsten boride can undergo oxidation at high temperatures, forming tungsten oxides and boron oxides.
Reduction: At high temperatures, tungsten boride can be reduced back to its constituent elements, tungsten and boron.
Substitution: Tungsten boride can participate in substitution reactions where boron atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires high temperatures and reducing agents such as hydrogen or carbon.
Substitution: Involves the use of other elements or compounds that can replace boron atoms under specific conditions.
Major Products Formed:
Oxidation: Tungsten oxides (WO3) and boron oxides (B2O3).
Reduction: Elemental tungsten and boron.
Substitution: Modified tungsten borides with altered properties.
相似化合物的比较
Tungsten boride (W2B5) can be compared with other tungsten borides such as:
Tungsten diboride (WB2): Known for its high hardness and stability, but with different electronic properties compared to W2B5.
Tungsten tetraboride (WB4): Exhibits higher hardness than W2B5 but has different mechanical and thermal properties.
Tungsten monoboride (WB): Has lower hardness and different structural characteristics compared to W2B5.
Tungsten boride (W2B5) stands out due to its combination of high hardness, low electrical resistivity, and excellent thermal stability, making it a unique and valuable material for various applications .
属性
InChI |
InChI=1S/5B.2W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKLXRCTOUPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5W2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422824 | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-98-6, 149027-54-3 | |
| Record name | Tungsten boride (W2B5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Tungsten boride (W2B5) suitable for applications requiring high hardness and wear resistance?
A1: Tungsten boride (W2B5) is known for its exceptional hardness, attributed to the strong covalent bonding between Tungsten and Boron atoms within its crystal structure. [, ] This inherent hardness makes W2B5 a promising candidate for applications like hard-facing materials, cutting tools, and wear-resistant coatings, as highlighted in the research on its use as a reinforcing agent in composite materials. [, ]
Q2: How does the addition of Tungsten boride (W2B5) influence the properties of Boron carbide (B4C)?
A2: Research suggests that incorporating W2B5 into B4C via techniques like Pulsed Electric Current Sintering (PECS) can significantly enhance the material's properties. [] The study demonstrates that the addition of 10 wt% W2B5 to B4C leads to improved densification, refined grain size, and enhanced mechanical properties, including hardness and fracture toughness. This improvement is attributed to the formation of strong interfacial bonding between W2B5 and B4C during the sintering process.
Q3: How does laser processing affect the distribution of Tungsten boride (W2B5) when used as a surface alloying agent?
A3: Research on laser alloying of P6M5 steel with W2B5 reveals that laser processing parameters, particularly processing speed, play a crucial role in determining the distribution of W2B5 within the alloyed layer. [] The study highlights that varying the laser processing speed influences the mixing mechanism, affecting both diffusion and convection processes. This control over processing parameters allows for tailoring the surface properties of the alloyed material by achieving a desired distribution of W2B5.
Q4: What insights do high-pressure studies provide about the structural stability of Tungsten boride (W2B5)?
A4: High-pressure studies using diamond anvil cells and synchrotron radiation provide valuable insights into the structural stability of materials under extreme conditions. [] In the case of W2B5, these studies demonstrate that the hexagonal phase of W2B5 remains stable up to a pressure of 36 GPa. [] The study also provides quantitative data on the bulk modulus of W2B5, which is a measure of its resistance to compression, further highlighting its potential for applications involving high-pressure environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


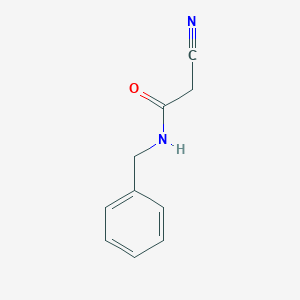
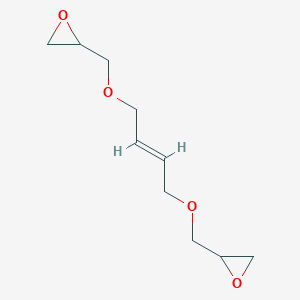
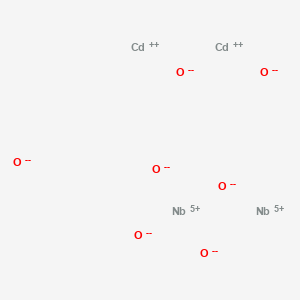
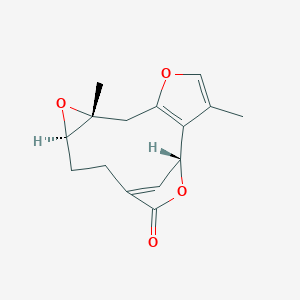
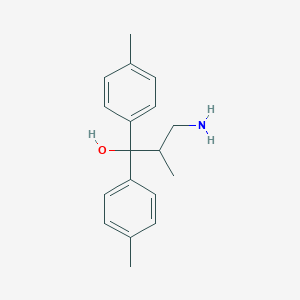
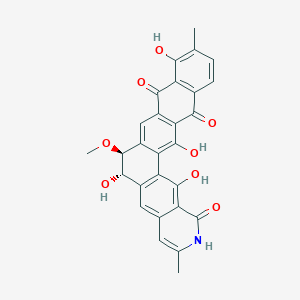
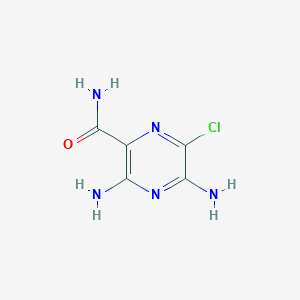
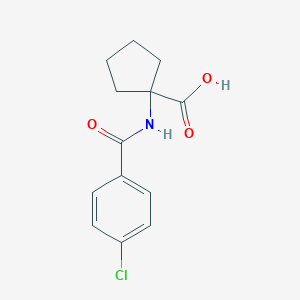
![5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide](/img/structure/B82750.png)
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
